An In-depth Technical Guide to the Chemical Properties of 3,3'-Dichlorobenzidine Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of 3,3'-Dichlorobenzidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dichlorobenzidine (B165656) dihydrochloride (B599025) is an organic compound that serves primarily as an intermediate in the manufacturing of pigments for printing inks, textiles, paints, and plastics.[1] It is the dihydrochloride salt of 3,3'-dichlorobenzidine, a crystalline solid.[2] Due to its greater stability, the dihydrochloride salt is the common commercial form.[3] This technical guide provides a comprehensive overview of the chemical properties of 3,3'-Dichlorobenzidine dihydrochloride, including its physical and chemical characteristics, reactivity, and analytical methods for its detection. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.
Chemical and Physical Properties
3,3'-Dichlorobenzidine dihydrochloride is a light tan to white or pale gray crystalline powder with a mild odor.[1][4] Commercial samples may sometimes be colored.[1] It is often supplied as a wet paste.[1]
Table 1: General Chemical Information
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-amino-3-chlorophenyl)-2-chloroaniline;dihydrochloride | [4] |
| Synonyms | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-diamine dihydrochloride, DCB dihydrochloride | [4] |
| CAS Number | 612-83-9 | [1] |
| Molecular Formula | C₁₂H₁₂Cl₄N₂ | [4] |
| Molecular Weight | 326.06 g/mol | [5] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Melting Point | 132-137 °C | [1] |
| Boiling Point | Decomposes | [6] |
| Appearance | Light tan powder; White to gray-white crystalline powder | [1][4] |
| Odor | Mild, irritating/pungent | [1] |
| pH | 3 - 5 (at 30 °C) | [1] |
| Flash Point | > 200 °C | [1] |
| Vapor Pressure | <0.001 mmHg at 20°C | [6] |
| pKa | 1.6 and 3.2 | [3] |
Table 3: Solubility
| Solvent | Solubility | Source(s) |
| Water | < 0.1 g/100ml ; sparingly soluble | [1][7] |
| Alcohol | Readily soluble | [7] |
| Benzene | Soluble | [7] |
| Diethyl Ether | Soluble | [7] |
| Glacial Acetic Acid | Soluble | [7] |
Reactivity and Stability
3,3'-Dichlorobenzidine dihydrochloride is stable under normal conditions but may be sensitive to air or light.[8] It is incompatible with strong oxidizing agents such as chlorates, nitrates, peroxides, and permanganates, and contact with these may cause fires or explosions.[8] It also reacts as a weak acid and may react vigorously with strong oxidizing agents.[5] The compound may generate flammable gases when it comes into contact with strong reducing agents.[5] When heated to decomposition, it emits very toxic fumes of chlorine and nitrogen oxides.[8]
Hazardous decomposition products in case of a fire include toxic and corrosive gases and vapors such as nitrous vapors, hydrogen chloride, and carbon monoxide/dioxide.[1]
Experimental Protocols
Synthesis of 3,3'-Dichlorobenzidine Dihydrochloride
The commercial production of 3,3'-dichlorobenzidine, which is then converted to its dihydrochloride salt, typically involves a two-step process starting from 2-nitrochlorobenzene.[3][7]
Step 1: Reduction to 2,2'-Dichlorodiphenylhydrazine 2-nitrochlorobenzene is reduced using zinc dust in a basic solution to produce 2,2'-dichlorodiphenylhydrazine.[3][7]
Step 2: Benzidine (B372746) Rearrangement The intermediate, 2,2'-dichlorodiphenylhydrazine, undergoes a benzidine rearrangement in the presence of a mineral acid like hydrochloric acid or sulfuric acid to form 3,3'-dichlorobenzidine.[3][7][9] The dihydrochloride salt is then precipitated and separated.[10]
A detailed industrial process involves the following:
-
Preparation of 2,2'-dichlorohydrazobenzene: This is achieved through the reduction of o-nitrochlorobenzene.[10]
-
Rearrangement: The 2,2'-dichlorohydrazobenzene is then treated with aqueous sulfuric acid in an aromatic solvent.[9]
-
Salt Formation and Precipitation: A salt solution (e.g., NaCl) is added to the sulfate (B86663) salt to precipitate out 3,3'-dichlorobenzidine dihydrochloride.[10]
The reaction temperature for the rearrangement is typically controlled in stages, for instance, starting at a lower temperature and gradually increasing to around 75°C over several hours.[11] The final product is then separated via solid-liquid separation techniques like centrifugation.[11]
Analytical Methods
Several analytical methods are available for the detection and quantification of 3,3'-Dichlorobenzidine dihydrochloride in various matrices.
High-Performance Liquid Chromatography (HPLC)
-
Application: Determination in air samples.[4]
-
Procedure:
-
Collection of air sample on a glass fiber filter and silica (B1680970) gel.
-
Elution with triethylamine (B128534) in methyl alcohol.
-
Analysis by HPLC.[4]
-
-
Detection Range: 3-140 µg/m³ for a 50-liter air sample with a precision of 7% relative standard deviation.[4]
Gas Chromatography (GC)
-
Application: Trace analysis in human urine, animal chow, and wastewater.[4]
-
Procedure:
-
Residues are assayed either as the free amine or after conversion to a pentafluoropropionyl derivative.
-
Detection is achieved using an electron capture or a rubidium-sensitized thermionic-type detector.[4]
-
-
Minimum Detectable Residues: Approximately 60 parts per trillion (ppt) in human urine, 3 parts per billion (ppb) in chow, and 18 ppt (B1677978) in wastewater.[4]
Gas Chromatography/Mass Spectrometry (GC/MS)
-
Application: Determination in industrial wastewater.
-
Procedure:
-
Solid-phase extraction of the sample.
-
Chemical derivatization.
-
Analysis by GC/MS.
-
Toxicological and Safety Information
3,3'-Dichlorobenzidine dihydrochloride is classified as a substance that may cause cancer and is harmful in contact with skin.[1][12] It may also cause an allergic skin reaction and serious eye damage.[1][12] The National Toxicology Program has listed 3,3'-dichlorobenzidine and its dihydrochloride as reasonably anticipated to be human carcinogens.[13] Due to its toxicological profile, handling of this compound requires stringent safety measures, including the use of personal protective equipment.[1]
Conclusion
This technical guide has summarized the key chemical properties of 3,3'-Dichlorobenzidine dihydrochloride. The provided data, presented in structured tables and workflows, offers a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of its chemical behavior, reactivity, and analytical detection methods is crucial for its safe handling and application in scientific and industrial settings.
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. canada.ca [canada.ca]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 3,3'-Dichlorobenzidine dihydrochloride | C12H12Cl4N2 | CID 11933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 3,3′-Dichlorobenzidine [intersurfchem.net]
- 7. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]
- 8. 3,3'-Dichlorobenzidine dihydrochloride | 612-83-9 [chemicalbook.com]
- 9. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride - Google Patents [patents.google.com]
- 10. Industrial Process For The Preparation Of 3,3' Dichlorobenzidine [quickcompany.in]
- 11. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
